physicochemical properties and aqueous solubility of 4-(4-Amino-3-methylphenyl)piperazin-2-one
physicochemical properties and aqueous solubility of 4-(4-Amino-3-methylphenyl)piperazin-2-one
An In-Depth Technical Guide to the Physicochemical and Aqueous Solubility Characterization of 4-(4-Amino-3-methylphenyl)piperazin-2-one
Abstract
This technical guide provides a comprehensive framework for the full physicochemical and aqueous solubility characterization of the novel compound, 4-(4-Amino-3-methylphenyl)piperazin-2-one. As a molecule incorporating the versatile piperazine scaffold, which is a privileged structure in modern drug discovery, a thorough understanding of its properties is critical for any potential development.[1][2] To date, specific experimental data for this compound is not available in the public domain. Therefore, this guide is structured as a proactive, methodology-focused whitepaper for researchers, scientists, and drug development professionals. It outlines the requisite experimental protocols, grounded in authoritative standards, and discusses complementary in silico prediction methodologies essential for a robust characterization campaign.
Introduction and Molecular Structure Analysis
The compound 4-(4-Amino-3-methylphenyl)piperazin-2-one is a unique structure featuring several key functional groups that will dictate its physicochemical behavior. The piperazine ring is a common moiety in pharmaceuticals, known for its ability to confer favorable pharmacokinetic properties and provide a synthetically versatile handle. The presence of a second nitrogen atom distinguishes it from scaffolds like piperidine, often leading to increased aqueous solubility.
Key Structural Features:
-
Aromatic Amine (Aniline moiety): The primary amino group attached to the phenyl ring is a weak base. Its basicity will be influenced by the activating effect of the methyl group and the deactivating (resonance) effect of the phenyl ring.
-
Piperazin-2-one Ring: This contains a lactam (a cyclic amide) and a tertiary amine. The tertiary amine within the ring will be a significant basic center. The lactam amide is generally considered neutral but can participate in hydrogen bonding.
-
Methyl Group: An electron-donating group on the phenyl ring, which will slightly increase the basicity of the aromatic amine.
A full characterization is paramount as properties such as ionization (pKa), lipophilicity (LogP/D), and solubility are fundamental drivers of a compound's absorption, distribution, metabolism, and excretion (ADMET) profile.[3] This guide provides the blueprint for obtaining this critical data.
Ionization Constant (pKa) Determination
The pKa value, the pH at which a molecule is 50% ionized, is arguably the most critical physicochemical parameter.[4] It governs solubility, membrane permeability, and receptor binding. This molecule is expected to have at least two basic pKa values (pKb) corresponding to the aniline-like amine and the tertiary piperazine amine.
Predicted Ionization Centers
Based on the structure, we can anticipate two primary basic centers:
-
pKa1 (Aniline Amine): Expected to be in the range of 4-5, typical for anilines.
-
pKa2 (Piperazine Tertiary Amine): Expected to be in the range of 7-9. The electron-withdrawing effect of the adjacent lactam carbonyl will likely lower this value compared to a simple N-alkyl piperazine.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[5] The protocol involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[6][7]
Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter and combination glass electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[6]
-
Sample Preparation: Prepare a ~1 mM solution of 4-(4-Amino-3-methylphenyl)piperazin-2-one in water. To ensure full dissolution and maintain constant ionic strength throughout the titration, add potassium chloride (KCl) to a final concentration of 0.15 M.[7]
-
Acidification: Acidify the sample solution to ~pH 2.0 using a standardized 0.1 M HCl solution. This ensures all basic functional groups are fully protonated at the start of the titration.
-
Titration: Place the solution in a temperature-controlled vessel (25 °C) on a magnetic stirrer. Immerse the pH electrode. Begin titrating by adding small, precise aliquots (e.g., 10-20 µL) of standardized 0.1 M NaOH.
-
Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (signal drift < 0.01 pH units/minute).[7] Continue the titration until the pH reaches ~12.0.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points on the titration curve. Specialized software (e.g., RefinementPro™, Hyperquad) is used to refine the pKa values from the curve.[4][8]
-
Replication: Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[7]
Caption: Workflow for pKa Determination by Potentiometric Titration.
In Silico pKa Prediction
Computational tools are invaluable for providing initial estimates of pKa, guiding experimental design.[3]
-
ChemAxon: A widely used commercial software suite that employs a sophisticated algorithm based on empirical and theoretical data to provide highly accurate pKa predictions.[9][10]
-
SwissADME: A free web tool that provides rapid predictions for various physicochemical properties, including an estimation of pKa values, useful for initial screening.[11][12]
Lipophilicity (LogP and LogD) Characterization
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of membrane permeability and ADME properties. It is measured as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for all ionized and neutral forms.
Experimental Protocol: HPLC Method for LogP/LogD
The High-Performance Liquid Chromatography (HPLC) method is a rapid and reliable alternative to the traditional shake-flask method, particularly for compounds with LogP values between 0 and 6.[13] This method is described in OECD Guideline 117.[14]
Methodology:
-
System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of methanol and a buffer (e.g., phosphate buffer at pH 7.4 for LogD₇.₄ determination). The operation mode is isocratic.[13]
-
Calibration: Prepare a set of 5-6 reference compounds with known LogP values that bracket the expected LogP of the test compound.[15] Inject each standard and record its retention time (tᵣ).
-
Dead Time (t₀) Determination: Determine the column dead time by injecting a non-retained compound (e.g., uracil or sodium nitrate).
-
Capacity Factor (k) Calculation: For each reference standard, calculate the capacity factor using the formula: k = (tᵣ - t₀) / t₀.
-
Calibration Curve: Plot log(k) versus the known LogP values of the reference standards. A linear regression of this plot serves as the calibration curve.
-
Sample Analysis: Prepare a dilute solution of 4-(4-Amino-3-methylphenyl)piperazin-2-one in the mobile phase. Inject the sample in duplicate and determine its average retention time.[13]
-
LogP/LogD Calculation: Calculate the capacity factor (k) for the test compound. Interpolate its LogP (or LogD if using a buffered mobile phase) from the calibration curve.[14]
Caption: Workflow for LogP/LogD Determination by HPLC Method (OECD 117).
In Silico LogP Prediction
Multiple well-validated models exist for LogP prediction, which is crucial for virtual screening.[16]
-
SwissADME: Provides a consensus LogP from five different predictive methods (e.g., XLOGP3, WLOGP).[17][18]
-
ChemAxon: Offers a robust LogP predictor based on a proprietary atom-contribution method, which has demonstrated high accuracy in blind prediction challenges.[10][19]
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that directly impacts oral bioavailability. For ionizable compounds, solubility is pH-dependent, making a full pH-solubility profile essential.
Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method, detailed in OECD Guideline 105, is the gold standard for determining thermodynamic equilibrium solubility.[20] It is suitable for compounds with solubilities above 0.01 g/L.[21]
Methodology:
-
Preparation: Add an excess amount of solid 4-(4-Amino-3-methylphenyl)piperazin-2-one to several vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). The excess solid is critical to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the time to equilibrium.[20]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the aqueous phase from the undissolved solid without disturbing the equilibrium. This is best achieved by centrifugation in a temperature-controlled centrifuge.[22]
-
Quantification: Dilute the clarified supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Reporting: The solubility is reported as the average concentration from at least three replicate experiments for each pH value.
Caption: Workflow for Aqueous Solubility by Shake-Flask Method (OECD 105).
In Silico Solubility (LogS) Prediction
Predicting aqueous solubility is notoriously challenging, but computational models provide useful estimations.
-
SwissADME: Offers LogS predictions based on two different topological models (ESOL, Ali).[12]
-
ChemAxon: Provides models to predict both intrinsic solubility (for the neutral species) and a pH-solubility profile.[10][23]
Solid-State Characterization
The solid-state properties of a compound, such as its melting point and crystallinity, are important for purity assessment, stability, and formulation development.
-
Melting Point (Mp): Determined using a capillary method or Differential Scanning Calorimetry (DSC) as per USP <741>.[24][25] The melting range provides an indication of purity, with pure compounds typically exhibiting a sharp melting point (< 2 °C range).
-
Loss on Drying (LOD): Measures the amount of volatile matter (e.g., water, residual solvents) in a sample under specified conditions, following USP <731>.[26][27] This is crucial for accurate weighing and preparation of solutions.
-
Powder X-Ray Diffraction (PXRD): Used to determine the crystallinity of the material. A sharp diffraction pattern indicates a crystalline solid, while a broad halo suggests an amorphous state.
Summary of Physicochemical Properties
The following tables should be used to compile the data generated from the experimental and computational workflows described herein.
Table 1: Summary of Core Physicochemical Properties
| Parameter | Predicted Value (In Silico) | Experimental Value (To Be Determined) | Method |
|---|---|---|---|
| Molecular Weight | 219.28 g/mol | N/A | Calculated |
| pKa₁ (Aniline) | TBD (e.g., ChemAxon) | TBD | Potentiometric Titration |
| pKa₂ (Piperazine) | TBD (e.g., ChemAxon) | TBD | Potentiometric Titration |
| LogP | TBD (e.g., SwissADME) | TBD | OECD 117 (HPLC) |
| LogD at pH 7.4 | TBD (e.g., ChemAxon) | TBD | OECD 117 (HPLC) |
| Intrinsic Solubility (S₀) | TBD (e.g., ChemAxon) | TBD | OECD 105 (Shake-Flask) |
| Melting Point (°C) | N/A | TBD | USP <741> (DSC/Capillary) |
Table 2: pH-Solubility Profile (To Be Determined)
| pH | Predicted Solubility (µg/mL) | Experimental Solubility (µg/mL) |
|---|---|---|
| 2.0 | TBD | TBD |
| 4.0 | TBD | TBD |
| 6.0 | TBD | TBD |
| 7.4 | TBD | TBD |
| 9.0 | TBD | TBD |
| 11.0 | TBD | TBD |
Conclusion
While experimental data for 4-(4-Amino-3-methylphenyl)piperazin-2-one is not yet publicly documented, this guide provides a robust, systematic framework for its complete physicochemical characterization. By employing a synergistic approach that combines validated in silico predictions with gold-standard experimental protocols based on OECD and USP guidelines, researchers can generate the high-quality, reliable data necessary to assess the compound's potential and guide further drug discovery and development efforts.
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